2-Butylfuran belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2-Butylfuran is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Butylfuran has been detected in multiple biofluids, such as feces and saliva. Within the cell, 2-butylfuran is primarily located in the membrane (predicted from logP). 2-Butylfuran exists in all eukaryotes, ranging from yeast to humans. 2-Butylfuran has a mild, sweet, and fruity taste. 2-Butylfuran is a member of furans.
Chemical Reactions Analysis
The provided research primarily focuses on 2-Butylfuran formation rather than its subsequent reactions. Its formation from 2-octenal through an amino acid-catalyzed reaction under oxidizing conditions is a key chemical transformation highlighted [].
Applications
Food Chemistry: 2-Butylfuran plays a significant role in the volatile profile of cooked black rice, contributing to its characteristic aroma [].
Flavor Chemistry: It is a key flavor compound found in jellyfish protein hydrolysate, particularly those produced using acetic acid hydrolysis [].
Food Science Research: 2-Butylfuran serves as a model compound for studying the formation of alkylfurans from lipid oxidation products during food processing techniques like dry-roasting [].
Related Compounds
2-Octenal
Relevance: 2-Octenal is a precursor to 2-butylfuran in the presence of amino acids under dry-roasting conditions. This conversion involves oxidation and radical mechanisms. []
2-Methylfuran
Relevance: Like 2-butylfuran, 2-methylfuran is also formed through amino acid-catalyzed cyclization and dehydration of an α,β-unsaturated aldehyde, in this case, 2-pentenal. This highlights the broader role of amino acids in generating furans from lipid oxidation products. []
2-Ethylfuran
Relevance: 2-Ethylfuran is generated from 2-hexenal, another α,β-unsaturated aldehyde, under dry-roasting conditions in the presence of amino acids, mirroring the formation pathway of 2-butylfuran. []
2-Propylfuran
Relevance: Similar to 2-butylfuran, 2-propylfuran is generated through the amino acid-catalyzed cyclization and dehydration of 2-heptenal, an α,β-unsaturated aldehyde. []
2-Pentylfuran
Relevance: 2-Pentylfuran is produced from 2-nonenal, an α,β-unsaturated aldehyde, via amino acid-catalyzed cyclization and dehydration, analogous to the formation of 2-butylfuran. This emphasizes the widespread applicability of this reaction pathway. []
2-Hexylfuran
Relevance: 2-Hexylfuran originates from 2-decenal, an α,β-unsaturated aldehyde, through amino acid-catalyzed cyclization and dehydration, similar to the formation of 2-butylfuran. This highlights a consistent pattern in the formation of 2-alkylfurans from corresponding α,β-unsaturated aldehydes. []
Hexanal
Compound Description: Hexanal is a straight-chain aldehyde with a strong, pungent odor, often associated with grassy and green notes in food. It's a common product of lipid oxidation. []
Relevance: In the context of jellyfish protein hydrolysates, hexanal was identified as a volatile compound, indicating its potential role in the overall aroma profile alongside 2-butylfuran. []
Heptanal
Compound Description: Heptanal, also known as heptanaldehyde, is a saturated aldehyde with a sharp, fatty, and slightly fruity odor. Like hexanal, it's a common product of lipid oxidation in foods. []
Relevance: Heptanal, identified alongside 2-butylfuran in jellyfish protein hydrolysates, contributes to the overall aroma profile, particularly fishy notes, which are enhanced by acetic acid treatment during processing. []
Octanal
Compound Description: Octanal is a higher saturated aldehyde with a waxy, citrus-like, and slightly fatty odor. It's often associated with oxidized flavors in food. []
Relevance: Octanal, found in jellyfish protein hydrolysates along with 2-butylfuran, contributes to the aroma profile, particularly the fishy notes. Its presence, like that of hexanal and heptanal, is intensified by acetic acid treatment. []
Limonene
Compound Description: Limonene is a cyclic monoterpene known for its strong citrus aroma. It's commonly found in citrus fruits and is widely used as a flavoring agent. []
Relevance: In studies investigating the volatile profiles of encapsulated powders containing Artemisia extracts, limonene was found to be a major volatile component. This finding highlights the complexity of flavor profiles, with limonene contributing its characteristic citrus aroma, while 2-butylfuran might impart other flavor nuances. []
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Acts as a coupling agent for the spectrophotometric determination of aromatic amines, aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols and sulfonamides. Also used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry. N-(1-naphthyl)ethylenediamine dihydrochloride is an ethylenediamine dihydrochloride compound having an N-(1-naphthyl) substituent. It contains a N-(1-naphthyl)ethylenediamine.
cis-2-Penten-1-ol is also known as banana flavoured compound. It was found to reduce the efficiency of sex pheromone lures in trapping male moths in a proof long-range field trapping experiment. Kinetics of gas-phase reactions of NO3 radical with cis-2-penten-1-ol was investigated using relative rates technique. (Z)-2-penten-1-ol is a 2-penten-1-ol in which the double bond has (Z)-configuration. It is a volatile compound found in green tea, virgin olive oil, and broccoli. It is also used as a fragrance ingredient cosmetics, shampoos and soaps as well as in non-cosmetic products such as household cleaners and detergents. It has a role as a human metabolite, a fragrance, a plant metabolite, an insect attractant, a flavouring agent and a mammalian metabolite. It is a 2-penten-1-ol and a volatile organic compound. , also known as 2-penten-1-ol or (e)-2-pentenol, belongs to the class of organic compounds known as primary alcohols. Primary alcohols are compounds comprising the primary alcohol functional group, with the general structure RCOH (R=alkyl, aryl). Thus, is considered to be a fatty alcohol lipid molecule. is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been primarily detected in feces. Within the cell, is primarily located in the cytoplasm. is an ethereal, fruity, and green tasting compound that can be found in safflower and tea. This makes a potential biomarker for the consumption of these food products.